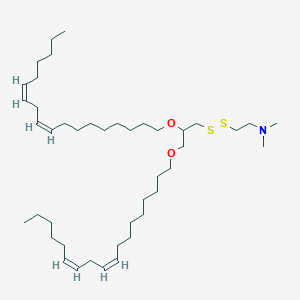

2-((2,3-Bis((9Z,12Z)-octadeca-9,12-dien-1-yloxy)propyl)disulfanyl)-N,N-dimethylethanamine

Description

Properties

Molecular Formula |

C43H81NO2S2 |

|---|---|

Molecular Weight |

708.2 g/mol |

IUPAC Name |

2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propyldisulfanyl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C43H81NO2S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-45-41-43(42-48-47-40-37-44(3)4)46-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |

InChI Key |

DETCDJMMODGQRP-KWXKLSQISA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CSSCCN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCOCC(CSSCCN(C)C)OCCCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

HGT4003 is synthesized by combining compound (22) and compound (24) in dichloromethane (DCM), followed by stirring at room temperature under nitrogen for 16 hours. The reaction solution is then purified by column chromatography using a gradient of ethyl acetate in hexanes .

Industrial Production Methods

The industrial production of HGT4003 involves the preparation of ethanolic stock solutions of the lipids at a concentration of 50 mg/mL, which are stored at -20°C. The lipid nanoparticles are formed via standard ethanol injection methods .

Chemical Reactions Analysis

Types of Reactions

HGT4003 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed to modify the lipid structure.

Substitution: Substitution reactions are common, especially in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

HGT4003 has a wide range of scientific research applications, including:

Mechanism of Action

HGT4003 exerts its effects by forming lipid nanoparticles that encapsulate therapeutic agents, such as mRNA. These nanoparticles facilitate the delivery of the encapsulated material to target cells, where the mRNA is released and translated into the desired protein. The lipid nanoparticles enhance the stability and bioavailability of the therapeutic agents, ensuring efficient delivery and expression .

Comparison with Similar Compounds

Similar Compounds

C12-200: Another cationic lipid used in lipid nanoparticle formulations.

DOTAP (1,2-diolelyl-3-trimethylammonium propane): A cationic lipid commonly used in gene delivery systems.

DODAP (1,2-diolelyl-3-dimethylammonium propane): Similar to DOTAP, used for nucleic acid delivery.

Uniqueness of HGT4003

HGT4003 is unique due to its specific structure, which includes two octadecadien-1-yloxy groups and a dithio linkage. This structure provides enhanced stability and efficiency in the delivery of therapeutic agents compared to other cationic lipids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.